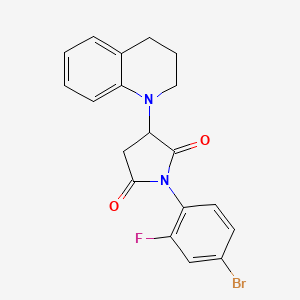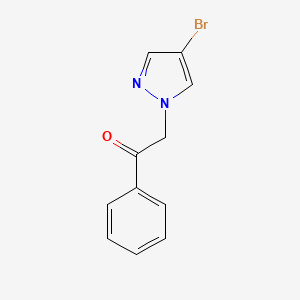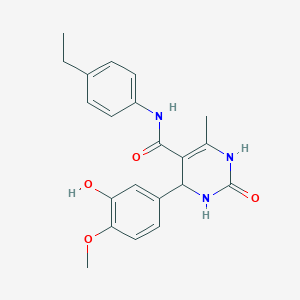
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione
説明
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione, also known as BFDQP, is a synthetic compound that has been found to exhibit potential therapeutic properties. This compound belongs to a class of molecules known as pyrrolidinediones, which have been extensively studied for their pharmacological activities.
作用機序
The exact mechanism of action of 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione is not fully understood. However, it is believed that 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione exerts its pharmacological effects by interacting with various targets in the body, including enzymes, receptors, and ion channels. For example, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the activity of histone deacetylases, which are enzymes involved in gene expression regulation. 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has also been found to activate the peroxisome proliferator-activated receptor gamma, which is a nuclear receptor involved in glucose and lipid metabolism.
Biochemical and physiological effects:
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to exhibit various biochemical and physiological effects in the body. For example, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to increase the levels of acetylated histones, which are associated with gene expression activation. 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has also been found to decrease the levels of reactive oxygen species, which are known to play a role in oxidative stress. In addition, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to increase the levels of brain-derived neurotrophic factor, which is a protein involved in neuronal survival and plasticity.
実験室実験の利点と制限
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has several advantages as a research tool. For example, it is a synthetic compound that can be easily synthesized in the laboratory. It is also relatively stable and can be stored for long periods of time. However, there are also limitations to using 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione in lab experiments. For example, its mechanism of action is not fully understood, which makes it difficult to interpret its effects. In addition, its pharmacokinetics properties are not well characterized, which makes it difficult to determine the optimal dosage and administration route.
将来の方向性
There are several future directions for the research on 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione. One direction is to further investigate its mechanism of action, which will provide insights into its pharmacological effects. Another direction is to optimize its pharmacokinetics properties, which will enable its use in animal models and potentially in humans. In addition, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione can be modified to generate new compounds with improved pharmacological properties. Finally, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione can be tested in various disease models to evaluate its potential therapeutic applications.
科学的研究の応用
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the growth of cancer cells by inducing apoptosis. In Alzheimer's disease research, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to inhibit the aggregation of amyloid-beta peptides, which are known to play a role in the development of the disease. In Parkinson's disease research, 1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-1(2H)-quinolinyl)-2,5-pyrrolidinedione has been found to protect dopaminergic neurons from oxidative stress.
特性
IUPAC Name |
1-(4-bromo-2-fluorophenyl)-3-(3,4-dihydro-2H-quinolin-1-yl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16BrFN2O2/c20-13-7-8-16(14(21)10-13)23-18(24)11-17(19(23)25)22-9-3-5-12-4-1-2-6-15(12)22/h1-2,4,6-8,10,17H,3,5,9,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHZPWBOCYYGTPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)C3CC(=O)N(C3=O)C4=C(C=C(C=C4)Br)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16BrFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B4232637.png)
![4-bromo-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methyl-2-oxoethyl]-5-methyl-3-nitro-1H-pyrazole](/img/structure/B4232655.png)

![2-(benzylthio)-5-chloro-4-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}pyrimidine](/img/structure/B4232664.png)
![ethyl 4-(2-{2-oxo-2-[(2-phenylethyl)amino]ethoxy}phenyl)-6-propyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4232684.png)
![ethyl 5-phenyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4232688.png)

![4-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-3-pyridinylbutanamide](/img/structure/B4232699.png)
![N-[4-(benzyloxy)phenyl]-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4232706.png)

![N-[5-(1H-benzimidazol-2-yl)-2-chlorophenyl]-3-methyl-4-nitrobenzamide](/img/structure/B4232711.png)
![2-{[4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]thio}-N-[3-(methylthio)phenyl]acetamide](/img/structure/B4232720.png)
![2-methyl-6-(4-nitro-1H-pyrazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4232721.png)
![2-{[3-bromo-5-methoxy-4-(2-propyn-1-yloxy)benzyl]amino}-1-butanol](/img/structure/B4232722.png)